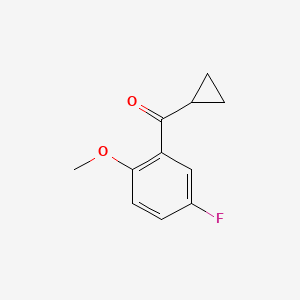![molecular formula C22H21NO4 B13544970 rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in the synthesis of peptides and other organic molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino groups using the fluorenylmethyloxycarbonyl (Fmoc) group, followed by cyclization reactions to form the bicyclic structure. Reaction conditions may vary, but common reagents include bases like sodium hydride and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Quality control measures are crucial to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid
- rac-(1R,2S,4S,5R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its bicyclic structure, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C22H21NO4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(1S,3S,5S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-13(22)9-14(11-22)23-21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,23,26)(H,24,25)/t13-,14+,22+/m1/s1 |
Clé InChI |
AEKMTQFECSFRTE-QLEMLULZSA-N |
SMILES isomérique |
C1[C@@H]2C[C@@]2(C[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES canonique |
C1C2CC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)
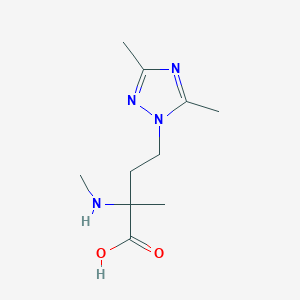
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)

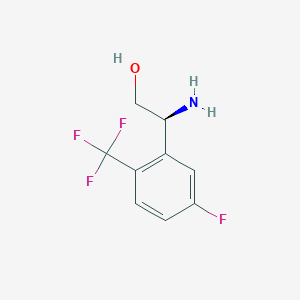

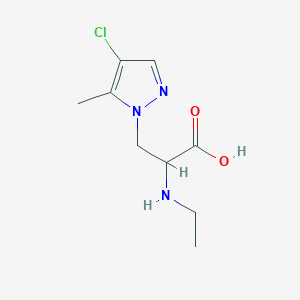
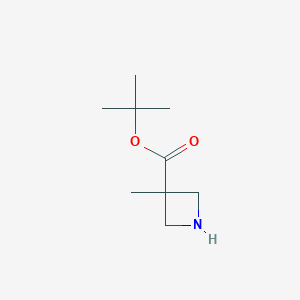
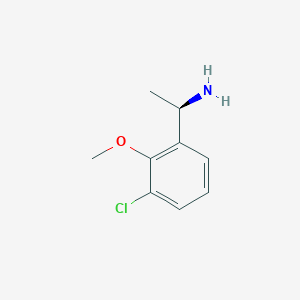
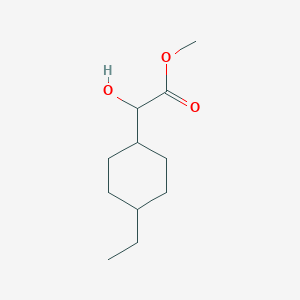
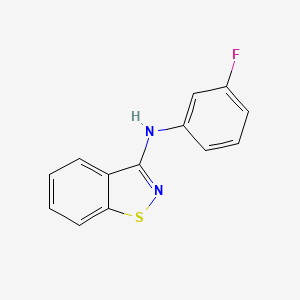
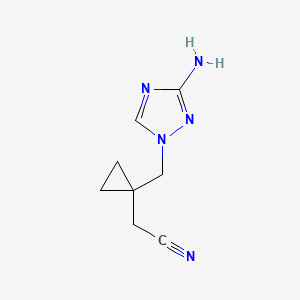
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
